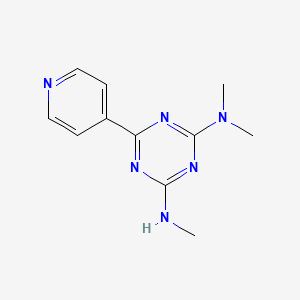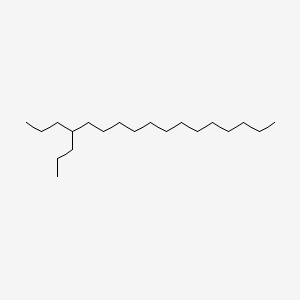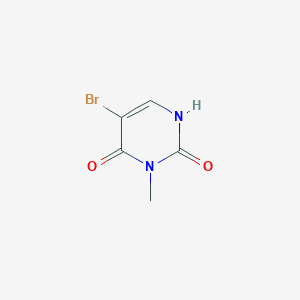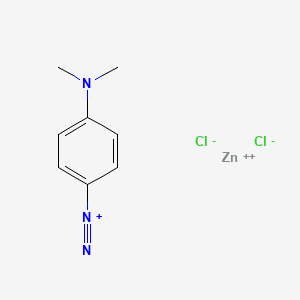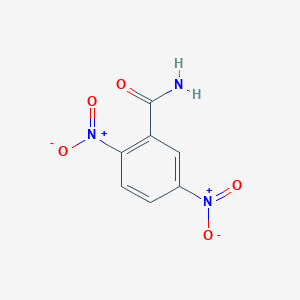
3,4-Diphenyl-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-1H-isochromene is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of two phenyl groups attached to the 3rd and 4th positions of the isochromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diphenyl-1H-isochromene typically involves cyclization reactions. One common method is the intramolecular cyclization of allyl ether-tethered ynamides under metal-free conditions . This reaction proceeds through an alkoxylation-initiated cascade cyclization, yielding highly functionalized isochromanones. The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods: While specific industrial production methods for 3,4-diphenyl-1H-isochromene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyl-1H-isochromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the isochromene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products depend on the type of reaction. For example, oxidation can yield 3,4-diphenylisochromanone, while reduction can produce 3,4-diphenyl-1,2-dihydroisochromene.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-diphenyl-1H-isochromene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2H-Chromene: Another type of chromene with different substitution patterns.
4H-Chromene: Similar structure but with variations in the position of the oxygen atom.
1H-Isochromene: A structural isomer with the oxygen atom in a different position.
Uniqueness: 3,4-Diphenyl-1H-isochromene is unique due to the specific placement of the phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Properties
CAS No. |
54193-70-3 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3,4-diphenyl-1H-isochromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
PZJFTIORBSXUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C(O1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


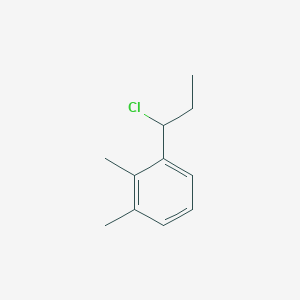
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

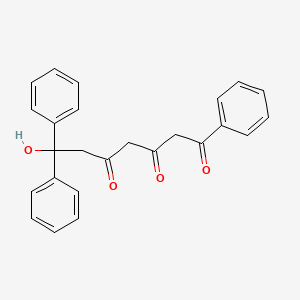
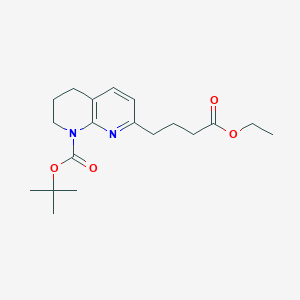
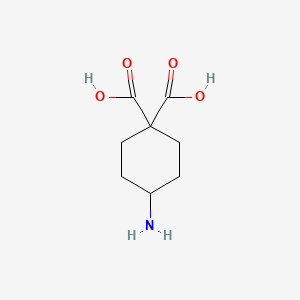
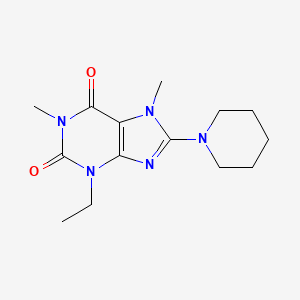
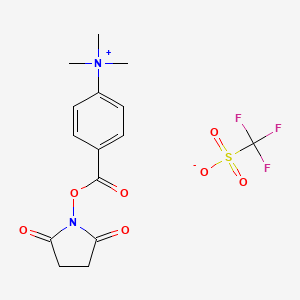
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
